7-(2,6-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
説明
特性
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-25-7-9-26(10-8-25)18-22-16-15(17(28)23-19(29)24(16)2)27(18)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGAKZQHGCFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(2,6-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
- Molecular Formula : C19H22Cl2N6O2
- Molecular Weight : 437.33 g/mol
- IUPAC Name : 7-[(2,6-dichlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Antidepressant and Anxiolytic Effects
Recent studies have indicated that this compound exhibits significant antidepressant and anxiolytic activities in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For example, in a controlled study using rodent models, administration of the compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and the tail suspension test.
The biological activity of 7-(2,6-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is hypothesized to stem from its ability to interact with various receptors:
- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptor subtypes.
- Dopamine Receptors : It also shows potential affinity for dopamine receptors, which could contribute to its mood-enhancing effects.
Case Studies
A series of experiments were conducted to evaluate the efficacy of this compound in comparison with established antidepressants. In one notable study:
- Study Design : Rats were administered the compound alongside a control group receiving fluoxetine.
- Results : The results demonstrated that both treatments significantly reduced immobility time in forced swim tests; however, the new compound showed a faster onset of action compared to fluoxetine.
Data Table: Comparative Efficacy of Compounds
| Compound | Test Used | Effectiveness (Reduction in Immobility Time) |
|---|---|---|
| 7-(2,6-Dichlorobenzyl)-8-(4-ethylpiperazin-1-yl) | Forced Swim Test | 45% reduction |
| Fluoxetine | Forced Swim Test | 30% reduction |
| Control (Saline) | Forced Swim Test | No significant change |
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations at the 8-Position
Piperazinyl Modifications
- 4-Methylpiperazinyl Analogs: The compound 7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione () shares structural similarity but differs in the benzyl (4-Cl vs. 2,6-Cl₂) and piperazinyl (methyl vs. ethyl) groups.
4-(2-Hydroxyethyl)piperazinyl Analogs :
8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione () features a polar hydroxyethyl group. This modification increases water solubility but may reduce CNS activity due to decreased lipophilicity. The target compound’s ethyl group balances solubility and permeability .Piperazinyl-Furan Carbonyl Hybrids :
7-(2,6-Dichlorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () replaces ethyl with a furan-carbonyl-piperazine. This introduces hydrogen-bonding capacity but may reduce metabolic stability due to esterase susceptibility .
Non-Piperazinyl Substituents
- Thioether-Linked Analogs: 8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione () substitutes piperazine with a thioether group.
- Aminoethylamino Derivatives: 8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione () features a primary amine at the 8-position.
Substituent Variations at the 7-Position
Chlorobenzyl vs. Dichlorobenzyl :
Analogs like 7-(4-chlorobenzyl)-8-(4-methylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione () lack the 2,6-dichloro substitution. The dichloro configuration in the target compound provides steric hindrance and enhanced π-π stacking, likely improving binding pocket complementarity .- Methoxybenzyl Derivatives: Compounds such as 8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione () replace chlorine with methoxy groups. Methoxy substituents reduce electronegativity and may decrease target affinity compared to the electron-withdrawing Cl groups in the target compound .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
